molecular formula C7H6N2O3 B1375686 3-Amino-2-nitrobenzaldehyde CAS No. 1261498-24-1

3-Amino-2-nitrobenzaldehyde

Cat. No. B1375686
M. Wt: 166.13 g/mol
InChI Key: MYJSHORNYHNRIP-UHFFFAOYSA-N
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Description

3-Amino-2-nitrobenzaldehyde is a compound with the molecular formula C7H6N2O3 . It is a derivative of benzaldehyde, which is a compound that contains a formyl group (CHO) and a nitro group (NO2) attached to a benzene ring .


Synthesis Analysis

The synthesis of Schiff base compounds using m-Nitrobenzaldehyde and p-Chloroaniline has been reported . The nitro group in the Schiff base was then reduced into an amino group. The resultant compounds were synthesized successfully .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-nitrobenzaldehyde consists of a benzene ring with an amino group (NH2) and a nitro group (NO2) attached to it . The molecular weight of this compound is 166.134 Da .


Chemical Reactions Analysis

The reaction of 2-aminobenzyl alcohol and benzaldehyde derivatives in the presence of acetic acid to give 3,1-benzoxazines has been reported . The highest yield of 3-ABA obtained was 59% for a 3-nitrobenzaldehyde amount of 10 mmol .

Scientific Research Applications

  • Synthesis of Novel Compounds : 3-Amino-2-nitrobenzaldehyde has been used as a starting compound for synthesizing novel diaryl- and arylnitrofuroxans, as explored in a study by Epishina, Ovchinnikov, and Makhova (1997) (Epishina, Ovchinnikov, & Makhova, 1997).

  • Preparation of Stable Isotope-Labeled Derivatives : Delatour et al. (2003) presented a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites. This preparation is significant for quantifying trace levels of nitrofuran residues in food using liquid chromatography-tandem mass spectrometry (Delatour et al., 2003).

  • Synthesis of Dibromobenzaldehyde : Feng Dan-q (2013) introduced a new method to synthesize 2-Amino-3,5-dibromobenzaldehyde from o-nitrobenzaldehyde, demonstrating the compound's potential in creating specialized chemical structures (Feng, 2013).

  • Structural Characterization : Asiri, Khan, and Tahir (2010) studied the molecular structure of a compound involving 3-nitrobenzaldehyde, providing insight into its planarity and van der Waals interactions, crucial for understanding its chemical behavior (Asiri, Khan, & Tahir, 2010).

  • Microwave-assisted Synthesis : Rao, Sarkar, and Hussain (2019) explored a microwave-assisted synthesis technique for creating substituted 3-aminoarylquinolines from 2-nitrobenzaldehyde, highlighting its efficiency and potential for creating complex organic compounds (Rao, Sarkar, & Hussain, 2019).

  • Nitration Kinetic Modeling : Russo et al. (2017) conducted a study on benzaldehyde nitration under homogeneous conditions, involving isomers such as 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, crucial for understanding the synthesis of various chemical products (Russo et al., 2017).

  • Synthesis of Aminobenzoic Acid : Tadrent and Len (2020) demonstrated a green and sustainable approach for producing 3-aminobenzoic acid from 3-nitrobenzaldehyde, emphasizing the importance of environmentally friendly synthesis methods (Tadrent & Len, 2020).

  • Catalyzed Hydrogenation Studies : Ziwei (2006) investigated the catalyzed hydrogenation of 3-nitrobenzaldehyde, revealing its potential for producing compounds like 3-aminobenzyl alcohol under mild conditions (Ziwei, 2006).

Safety And Hazards

The safety data sheet for a similar compound, 3-Nitrobenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Light-induced primary amines and o-nitrobenzyl alcohols cyclization has been reported as a versatile photoclick reaction for modular conjugation . This strategy provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science .

properties

IUPAC Name

3-amino-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJSHORNYHNRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743723
Record name 3-Amino-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-nitrobenzaldehyde

CAS RN

1261498-24-1
Record name 3-Amino-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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